Dipyridamole Mono-O-beta-D-glucuronide
Overview
Description
Dipyridamole Mono-O-beta-D-glucuronide is a derivative of Dipyridamole, a well-known phosphodiesterase and breast cancer resistance protein inhibitor. This compound is an O-glucuronide, which means it is a glucuronic acid conjugate of Dipyridamole. It is primarily used in scientific research to study its effects on various biological processes .
Mechanism of Action
Target of Action
Dipyridamole Mono-O-beta-D-glucuronide, also known as compound M4, is a derivative of Dipyridamole . It primarily targets Phosphodiesterase (PDE) and Breast Cancer Resistance Protein (BCRP) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. BCRP is a protein that functions as a drug efflux transporter, which can affect the absorption, distribution, and excretion of various drugs.
Mode of Action
As a PDE inhibitor, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This can result in various downstream effects depending on the cell type and the specific PDEs involved. As a BCRP inhibitor, it can interfere with the efflux of certain drugs, potentially increasing their bioavailability and efficacy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP and cGMP signaling pathways . By inhibiting PDE, it prevents the breakdown of these cyclic nucleotides, leading to their accumulation. This can have various effects, such as the relaxation of smooth muscle, increased heart rate, or changes in cell proliferation, depending on the specific PDEs involved and the cell type.
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . Osteopontin is a protein that plays a role in bone remodeling and is implicated in various pathological processes, including inflammation and cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other drugs can also affect its action, especially if they are substrates or inhibitors of BCRP .
Biochemical Analysis
Biochemical Properties
Dipyridamole Mono-O-beta-D-glucuronide interacts with various enzymes and proteins. It is a selective inhibitor of phosphodiesterase V (PDE 5), which plays a crucial role in biochemical reactions . It suppresses high glucose-induced osteopontin mRNA expression and protein secretion, and inhibits cAMP and cGMP hydrolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing high glucose-induced osteopontin mRNA expression and protein secretion . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a selective inhibitor of phosphodiesterase V (PDE 5), it inhibits cAMP and cGMP hydrolysis .
Temporal Effects in Laboratory Settings
Its ability to suppress high glucose-induced osteopontin mRNA expression and protein secretion suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the inhibition of phosphodiesterase V (PDE 5) . It inhibits cAMP and cGMP hydrolysis, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipyridamole Mono-O-beta-D-glucuronide typically involves the glucuronidation of Dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Dipyridamole Mono-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Dipyridamole.
Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dipyridamole Mono-O-beta-D-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of glucuronide conjugates.
Biology: Researchers use it to investigate the role of glucuronidation in drug metabolism and detoxification.
Medicine: It is studied for its potential therapeutic effects, particularly in cardiovascular diseases and cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: The parent compound, known for its vasodilatory and antiaggregating properties.
Adenosine: A nucleoside that plays a key role in energy transfer and signal transduction.
Theophylline: Another phosphodiesterase inhibitor with bronchodilatory effects
Uniqueness
Dipyridamole Mono-O-beta-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying drug metabolism and detoxification processes .
Biological Activity
Dipyridamole Mono-O-beta-D-glucuronide is a significant metabolite of dipyridamole, a compound widely recognized for its pharmacological properties, particularly as a phosphodiesterase inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Overview of Dipyridamole and Its Metabolite
Dipyridamole is primarily used to prevent thromboembolism and has been shown to enhance tissue perfusion and inhibit platelet aggregation. The mono-glucuronide form, this compound, arises from the glucuronidation process, which typically enhances the solubility and bioavailability of drugs.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Phosphodiesterase : Like its parent compound, it inhibits phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This elevation contributes to vasodilation and anti-aggregating effects on platelets.
- Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in inflammation and cellular growth, potentially offering therapeutic benefits in conditions like cardiovascular diseases and diabetes.
Cardiovascular Effects
Research indicates that this compound retains many cardiovascular benefits associated with dipyridamole. It has been studied for its potential in managing conditions such as:
- Angina Pectoris : The compound's ability to improve myocardial perfusion makes it a candidate for treating angina by enhancing blood flow during ischemic episodes .
- Thromboembolic Disorders : Its anti-platelet aggregation properties are beneficial in preventing thrombus formation post-surgery or during high-risk cardiovascular events .
Case Studies
- Myocardial Perfusion Improvement : A study involving patients with sarcoidosis demonstrated that administration of dipyridamole improved thallium-201 myocardial scan defects, suggesting enhanced myocardial perfusion due to the compound's vasodilatory effects .
- Impact on Glucuronidation Pathways : Research has shown that while dipyridamole does not significantly affect the glucuronidation of other compounds like naringenin when administered alone, it can influence drug metabolism when combined with other inhibitors .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
Dipyridamole | Phosphodiesterase V inhibitor | Parent compound with extensive clinical use |
This compound | Inhibits phosphodiesterase; enhances solubility | Improved pharmacokinetics due to glucuronidation |
Dipyridamole Di-O-beta-D-glucuronide | Similar to mono-glucuronide but with enhanced effects | Dual glucuronide moieties for increased stability |
Properties
IUPAC Name |
(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLJWRYFLLHGA-LGVHZZHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675872 | |
Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63912-02-7 | |
Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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